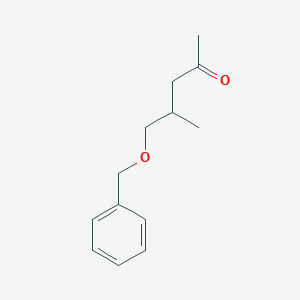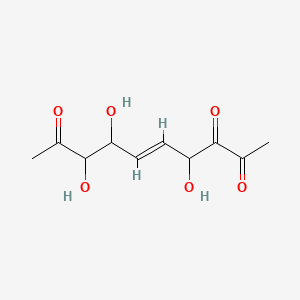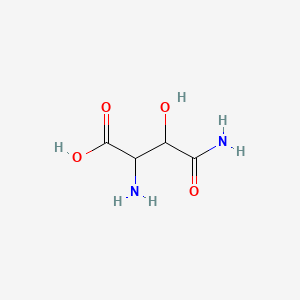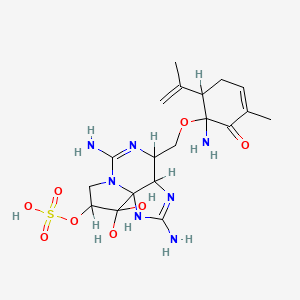
5-(Benzyloxy)-4-methyl-2-pentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-4-methyl-2-pentanone is an organic compound that features a benzyloxy group attached to a pentanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-methyl-2-pentanone can be achieved through several methods. One common approach involves the alkylation of 4-methyl-2-pentanone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.
化学反应分析
Types of Reactions
5-(Benzyloxy)-4-methyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzyloxy derivatives.
科学研究应用
5-(Benzyloxy)-4-methyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Benzyloxy)-4-methyl-2-pentanone involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The carbonyl group in the pentanone backbone can undergo nucleophilic attack, leading to various biochemical transformations.
相似化合物的比较
Similar Compounds
4-Methyl-2-pentanone: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
5-(Methoxy)-4-methyl-2-pentanone: Contains a methoxy group instead of a benzyloxy group, leading to variations in polarity and reactivity.
5-(Ethoxy)-4-methyl-2-pentanone: Features an ethoxy group, which affects its solubility and chemical behavior.
Uniqueness
5-(Benzyloxy)-4-methyl-2-pentanone is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s potential for various applications in research and industry.
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-methyl-5-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C13H18O2/c1-11(8-12(2)14)9-15-10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |
InChI 键 |
QLZBVXVWBFBTQE-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)C)COCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)
![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/no-structure.png)




